molecular formula C17H21NO B2728381 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one CAS No. 1797335-09-1

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2728381
CAS No.: 1797335-09-1
M. Wt: 255.361
InChI Key: NMGMAIGDEPXVTI-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one belongs to the azabicyclo[3.2.1]octane family, a class of bicyclic amines with notable pharmacological relevance. Its structure features:

  • An 8-azabicyclo[3.2.1]oct-2-ene core, providing rigidity and stereochemical complexity.
  • An o-tolyl (ortho-methylphenyl) group, enhancing lipophilicity and steric bulk .

Azabicyclo[3.2.1]octane derivatives are frequently explored for receptor-binding applications, leveraging their constrained geometry for selective interactions .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-5-2-3-6-14(13)9-12-17(19)18-15-7-4-8-16(18)11-10-15/h2-7,15-16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGMAIGDEPXVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations.

    Introduction of the o-Tolyl Group: This step might involve a Friedel-Crafts acylation reaction using o-toluene and an appropriate acylating agent.

    Final Assembly: The final step could involve coupling the azabicyclo[3.2.1]octane core with the o-tolyl group through a nucleophilic substitution or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound might be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems.

    Industry: This compound might be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name & Source Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(o-tolyl)propan-1-one ~317 (estimated) Lipophilic ketone, rigid bicyclic core
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Sulfonamide, 4-isopropylphenoxy ~435 (estimated) Enhanced solubility, potential antibacterial activity
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Triflate group, methyl substitution 315.24 Electrophilic reactivity, synthetic intermediate
(1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate Ester, hydroxyl groups 351.43 Prodrug potential, esterase-sensitive
1-[rel-(1R,5S)-3-{[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]oxy}-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one Pyrimidine-carbonyl piperidinyloxy ~475 (estimated) Increased polarity, kinase inhibition potential
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl, ketone 264.25 Electron-withdrawing groups, crystallinity (monoclinic P21/c)

Pharmacological and Physicochemical Insights

  • Metabolic Stability : The ketone moiety in the target compound may resist hydrolysis better than ester-containing analogs (e.g., ’s compound), which are prone to esterase cleavage .
  • Stereochemical Impact : The (1R,5S) configuration likely influences receptor binding, as seen in related bicyclic amines where stereochemistry dictates activity .

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one is a complex organic compound characterized by its bicyclic structure belonging to the azabicyclo[3.2.1]octane family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. The unique structural features of this compound suggest various mechanisms of action, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula for this compound is C16H21NC_{16}H_{21}N, with a molecular weight of approximately 245.35 g/mol. The compound's structure includes a bicyclic azabicyclo framework, which is often associated with significant biological activity.

Property Value
Molecular FormulaC₁₆H₂₁N
Molecular Weight245.35 g/mol
Structure TypeAzabicyclo[3.2.1]
CAS Number[Not specified]

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as receptors and enzymes. The azabicyclo structure allows for potential binding to neurotransmitter receptors, which may influence neurological pathways.

Potential Mechanisms

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby altering neurotransmitter levels.
  • Signal Transduction Pathways : Interaction with cellular signaling pathways could lead to downstream effects influencing cell behavior.

Case Studies

Several studies have investigated the biological activity of related azabicyclic compounds, providing insights into the potential effects of this compound:

  • Neuropharmacological Effects : Research indicates that compounds with similar structural features have shown promise in treating neurological disorders by modulating dopamine and serotonin receptors.
    • Study Reference : A study published in Journal of Medicinal Chemistry highlighted the efficacy of azabicyclic compounds in enhancing cognitive function in animal models .
  • Antitumor Activity : Some azabicyclic derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
    • Study Reference : A paper in Cancer Letters reported that certain bicyclic compounds inhibited tumor growth in vitro and in vivo .
  • Anti-inflammatory Properties : Compounds within this class have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
    • Study Reference : Research published in Pharmacology Reports detailed how these compounds reduced inflammatory markers in animal models .

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